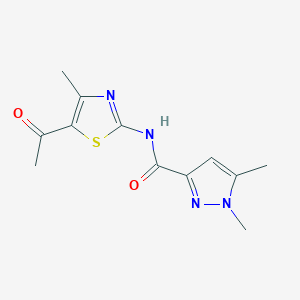

N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The derivatives of this compound have been found to be multi-target ligands, which means they can interact with multiple biological targets . This makes them potentially useful in the treatment of diseases that require the modulation of multiple targets .

Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives has been reported in the literature . The synthesis involves the use of easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride (Substituted; 2a-h) . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

The molecular structure of N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives has been characterized using techniques such as NMR, FTIR and elemental analysis . These techniques provide detailed information about the molecular structure of the compound, including the types of atoms present, their arrangement in the molecule, and the types of chemical bonds between them .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives have been analyzed using various techniques . For example, the anti-oxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .Scientific Research Applications

Antioxidant Activity

The derivatives of this compound have been tested for their ability to scavenge free radicals, which is a measure of antioxidant activity. One derivative, in particular, showed maximum antioxidant properties with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants are crucial in protecting cells from oxidative damage, which is linked to various diseases including cancer and heart disease.

Antibacterial Properties

Several derivatives have shown significant antibacterial activity. For instance, compounds 3d and 3h were noted as significant bacterial inhibitors . The antibacterial assays were performed using the disc diffusion method, and the activity was related to the diameter of zones of inhibition measured . This suggests potential for developing new antibacterial agents.

Antifungal Efficacy

The antifungal activity of these derivatives was also noteworthy. Compound 3a exhibited a zone of inhibition up to 24 mm, comparable to the positive control, Terbinafine . This indicates the potential use of these compounds in treating fungal infections.

α-Glucosidase Inhibition

The inhibition of α-glucosidase activity is another application. Derivative 3h showed the highest enzyme inhibition activity with an IC50 value of 134.4 ± 1.01 µg/mL followed by 3c . α-Glucosidase inhibitors are used in the management of diabetes, as they slow down carbohydrate digestion and glucose absorption.

Molecular Docking Studies

The molecular docking studies supported the biological activities observed, suggesting that these derivatives can bind well to molecular targets . This computational analysis is essential in drug design and development, as it predicts how molecules interact with their target proteins.

Chemical Stability Analysis

Density Functional Theory (DFT) calculations were performed to assess the chemical stability of the derivatives . Stable compounds are more likely to succeed as drug candidates, as they will not degrade easily in storage or in the body.

Drug-like Molecule Development

The structure-activity relationship of these derivatives indicates that they represent drug-like molecules . This is crucial in the early stages of drug discovery when selecting compounds for further development.

Mechanism of Action

Target of Action

The compound N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives are multi-target-directed ligands . They have been synthesized and tested for various biological activities .

Mode of Action

The compound interacts with its targets in a way that it exhibits antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . The specific mode of action depends on the target it interacts with. For instance, it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism .

Biochemical Pathways

The compound affects several biochemical pathways. Its antioxidant activity suggests that it can neutralize harmful free radicals in the body . Its antibacterial and antifungal activities indicate that it can inhibit the growth of certain bacteria and fungi . By inhibiting α-glucosidase, it can potentially affect carbohydrate metabolism .

Result of Action

The compound’s antioxidant properties suggest that it can protect the body’s cells from damage by free radicals . Its antibacterial and antifungal activities suggest that it can help fight off certain bacterial and fungal infections . Its α-glucosidase inhibitory activity suggests that it could potentially be used in the management of conditions like diabetes .

properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-6-5-9(15-16(6)4)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJHUHLEMUBKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC(=C(S2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919639.png)

![2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2919640.png)

![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)

![5-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919642.png)

![17-Ethoxy-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2919648.png)

![5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B2919656.png)

![2-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methyl-prop-2-ynylamino]acetic acid](/img/structure/B2919657.png)

![6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2919660.png)